3-Hydroxyadamantane-1-carboxylic acid
Overview
Description
3-Hydroxyadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is also known by other names such as 1-Carboxy-3-adamantanol and 3-Carboxy-1-hydroxyadamantane . This compound is part of the adamantane family, which is characterized by a tricyclic structure that provides unique stability and rigidity .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1 . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.
Molecular Mechanism
It is known to be involved in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1 , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxylic acid typically involves the oxidation of adamantane derivatives. One common method includes the reaction of adamantane with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a triethylamine-water solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxyadamantane-1-carboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Adamantanecarboxylic acid: Similar in structure but lacks the hydroxyl group.
3-Bromoadamantane-1-carboxylic acid: Contains a bromine atom instead of a hydroxyl group.
1-Adamantanol: Similar tricyclic structure but lacks the carboxylic acid group.
Uniqueness: 3-Hydroxyadamantane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the adamantane structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
3-hydroxyadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMAWPEZKYJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371418 | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-75-1 | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Hydroxyadamantane-1-carboxylic acid in forming metal complexes?
A1: this compound acts as a ligand in the formation of metal complexes. It coordinates to metal ions, like Zinc(II), through its carboxylate and hydroxyl groups. [, ] The adamantane structure provides steric bulk and rigidity, potentially influencing the stability and geometry of the resulting complexes. [] For instance, in a Zinc(II) complex, it forms a near-regular trigonal bipyramidal coordination geometry around the Zinc ion. []
Q2: Are there any notable hydrogen bonding patterns observed in the crystal structure of this compound and its derivatives?
A2: Yes, both this compound and its derivative, 1-acetyl-3-adamantanol, exhibit significant intermolecular hydrogen bonding in their crystal structures. [] These interactions primarily involve the hydroxyl group and the carboxylic acid group in this compound, and the hydroxyl and acetyl groups in 1-acetyl-3-adamantanol. [] Such hydrogen bonding patterns contribute to the stability and packing arrangements within their crystal lattices.
Q3: Has this compound been explored for potential therapeutic applications?
A3: Yes, this compound has been investigated as a potential component in conjugates for treating iron overload. [] Studies have explored its conjugation with Desferrioxamine B (DFOB) to enhance iron chelation properties. [] Specifically, the DFOB-3,5-dimethyladamantane-1-carboxylic acid adduct demonstrated a three-fold increase in intracellular iron mobilization compared to DFOB alone. [] This suggests potential for this compound derivatives in treating diseases like beta-thalassemia.
Q4: Are there synthetic routes available for the preparation of this compound?
A4: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions the "SYNTHESIS OF this compound". [] This suggests that established synthetic protocols for this compound likely exist in the literature.
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